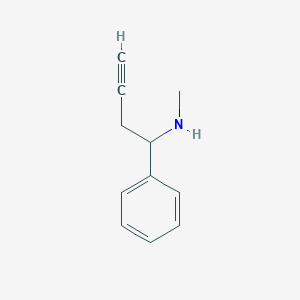

Methyl(1-phenylbut-3-yn-1-yl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl(1-phenylbut-3-yn-1-yl)amine is an organic compound with the molecular formula C11H13N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to a carbon chain. This compound is notable for its unique structure, which includes a phenyl group and an alkyne group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(1-phenylbut-3-yn-1-yl)amine typically involves the reaction of phenylacetylene with methylamine under specific conditions. One common method is the alkylation of phenylacetylene with methylamine in the presence of a suitable catalyst, such as palladium or copper, to facilitate the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(1-phenylbut-3-yn-1-yl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

Oxidation: Phenylacetic acid or benzyl alcohol.

Reduction: Methyl(1-phenylbut-3-en-1-yl)amine or Methyl(1-phenylbutyl)amine.

Substitution: Various halogenated derivatives depending on the halogenating agent used.

Scientific Research Applications

Methyl(1-phenylbut-3-yn-1-yl)amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.

Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, such as monoamine oxidase inhibitors.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl(1-phenylbut-3-yn-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of active metabolites. Additionally, its alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules.

Comparison with Similar Compounds

Methyl(1-phenylbut-3-yn-1-yl)amine can be compared with other similar compounds, such as:

Phenylacetylene: Lacks the amine group, making it less versatile in certain reactions.

Methyl(1-phenylprop-2-yn-1-yl)amine: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.

Methyl(1-phenylbut-2-yn-1-yl)amine: Positional isomer with different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a phenyl group, an alkyne group, and an amine group, providing a wide range of reactivity and applications in various fields of research and industry.

Biological Activity

Methyl(1-phenylbut-3-yn-1-yl)amine, a compound with the molecular formula C₁₀H₁₂N, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to a butynyl chain, which is further substituted with a methylamine group. The hydrochloride salt form of this compound enhances its solubility in water, making it suitable for various biological assays and applications in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N |

| Molecular Weight | 148.21 g/mol |

| Solubility | Soluble in water (hydrochloride form) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

- Protein Interactions : The compound's structure allows it to bind effectively to proteins, potentially altering their function and impacting cellular processes.

Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications in several areas:

- Cancer Research : Studies have explored its use as a targeted agent for delivering cytotoxic drugs specifically to cancer cells, minimizing damage to non-cancerous cells .

- Neurological Disorders : The compound has been investigated for its role in modulating pathways associated with neurodegenerative diseases, such as Alzheimer's disease, by inhibiting key enzymes like BACE-1 .

- Synthetic Biology : this compound serves as a versatile building block in the synthesis of various bioactive compounds and natural products .

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study demonstrated that the compound effectively inhibited the activity of certain metabolic enzymes, leading to altered metabolic profiles in treated cells. This inhibition was quantified using enzyme assays that measured substrate conversion rates before and after treatment.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments showed that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Comparative Analysis with Related Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Pheylbutyne | Lacks amine functionality | Limited biological activity |

| Propargylamine | Lacks phenyl group | Different reactivity |

| 1-Pheylbutanamide | Similar structure but different functional groups | Varies in enzyme interactions |

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

N-methyl-1-phenylbut-3-yn-1-amine |

InChI |

InChI=1S/C11H13N/c1-3-7-11(12-2)10-8-5-4-6-9-10/h1,4-6,8-9,11-12H,7H2,2H3 |

InChI Key |

GXRHHDMKONMETQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CC#C)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.